molecular formula C10H17NO4 B13458747 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid

4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid

Cat. No.: B13458747
M. Wt: 215.25 g/mol
InChI Key: QCMUHVVFSIRDMB-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN). The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and reaction conditions may be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h1,5-6H2,2-4H3,(H,11,14)(H,12,13)

InChI Key

QCMUHVVFSIRDMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=C)C(=O)O

Origin of Product

United States

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